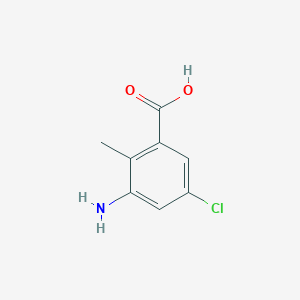

3-Amino-5-chloro-2-methylbenzoic acid

Description

Significance and Context within Organic Synthesis

The primary significance of 3-Amino-5-chloro-2-methylbenzoic acid lies in its function as a crucial intermediate in the multi-step synthesis of more complex molecules, particularly within the agrochemical industry. Its molecular architecture is specifically tailored for the construction of certain high-value commercial products.

The most prominent application of this compound is as a key precursor in the manufacture of chlorantraniliprole (B1668704). google.compatsnap.com Chlorantraniliprole is a widely utilized insecticide belonging to the anthranilic diamide (B1670390) class. The synthesis of this insecticide involves the precise assembly of different molecular fragments, and this compound provides a critical part of the final structure. The market for this intermediate is experiencing robust growth, driven by the expanding need for effective crop protection solutions in the agricultural sector. datainsightsmarket.com Its utility also extends to the pharmaceutical industry, where it serves as a building block in the synthesis of novel drug candidates. datainsightsmarket.com

A Chinese patent outlines a preparation method that starts with m-toluic acid, which undergoes nitration, hydrogenation reduction, and finally chlorination to yield the target molecule. google.com This process highlights the industrial relevance and the established routes to access this important intermediate.

Historical Perspectives on Substituted Benzoic Acid Chemistry

The study of this compound is built upon a long history of research into benzoic acid and its derivatives. Benzoic acid itself is the simplest aromatic carboxylic acid and has been known since the 16th century, first described by figures such as Nostradamus and Blaise de Vigenère through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.orgchemeurope.com For a long time, this natural resin was the only source for the compound. wikipedia.org

The fundamental understanding of benzoic acid's composition and structure was established in 1832 by the pioneering work of Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgchemeurope.com Their research laid the groundwork for understanding how modifications to the benzene (B151609) ring or the carboxylic acid group could lead to a vast array of new substances with unique properties.

The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), though this method has been largely replaced by the modern, more environmentally favorable process of partial oxidation of toluene (B28343). newworldencyclopedia.orgacs.org The development of various synthesis methods for benzoic acid and the exploration of its reactions, such as electrophilic aromatic substitution, paved the way for the creation of a multitude of substituted benzoic acids. These derivatives, including halogenated, aminated, and alkylated versions like this compound, became essential tools for chemists to build complex organic molecules for applications ranging from food preservation to medicine and agriculture. newworldencyclopedia.org

Current Research Landscape and Future Directions

Current research on this compound is largely focused on optimizing its production and application, reflecting its status as a commercially valuable intermediate. A key area of investigation involves improving the efficiency and sustainability of its synthesis and purification processes.

One recent study, published in the Journal of Chemical & Engineering Data in 2021, systematically measured the solubility of 2-amino-5-chloro-3-methylbenzoic acid (an isomer) in ten different pure solvents and three binary solvent mixtures at various temperatures. acs.org The goal of this research was to identify the most suitable solvent system for its recrystallization, a critical step for achieving the high purity required for its use in agrochemical and pharmaceutical synthesis. acs.org The study found that solubility was positively correlated with temperature and was highest in acetone. acs.org This type of fundamental data is vital for process chemists looking to scale up production and improve yield and product quality.

The future direction for research and application of this compound appears closely tied to the growth of the global pesticide and pharmaceutical markets. datainsightsmarket.com As the demand for advanced agricultural products like chlorantraniliprole continues to rise, there will be a corresponding need for efficient and cost-effective production of its key intermediates. datainsightsmarket.com Future research will likely focus on developing greener synthesis routes, exploring new catalytic systems to improve reaction efficiency, and potentially identifying new applications for this versatile chemical building block in other areas of materials science and organic chemistry.

Research Data: Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid

The following table presents data from a 2021 study on the mole fraction solubility (x₁) of 2-amino-5-chloro-3-methylbenzoic acid in various pure solvents at different temperatures. This data is essential for designing crystallization processes.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| Methanol (B129727) | 278.15 | 1.81 |

| 298.15 | 3.65 | |

| 313.15 | 6.55 | |

| Ethanol (B145695) | 278.15 | 1.41 |

| 298.15 | 2.87 | |

| 318.15 | 5.31 | |

| Acetone | 278.15 | 13.91 |

| 298.15 | 22.95 | |

| 313.15 | 33.74 | |

| Ethyl Acetate | 278.15 | 4.83 |

| 298.15 | 8.16 | |

| 313.15 | 12.82 | |

| Data adapted from the Journal of Chemical & Engineering Data, 2021. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOGAGPFQSOQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Amino 5 Chloro 2 Methylbenzoic Acid Derivatives

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of amides and esters, as well as decarboxylation under certain conditions.

Amidation Reactions and Derivative Formation

The conversion of the carboxylic acid group of 3-amino-5-chloro-2-methylbenzoic acid to an amide is a synthetically important transformation. Amide formation generally proceeds via the activation of the carboxylic acid, which can then react with a primary or secondary amine. acs.org The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro) substituents on the aromatic ring can influence the reactivity of the carboxylic acid. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack by an amine. Conversely, electron-donating groups may slightly decrease this reactivity.

A variety of methods can be employed for the amidation of benzoic acids. One common approach involves the in-situ generation of a reactive phosphonium (B103445) salt from triphenylphosphine (B44618) and N-chlorophthalimide, which then activates the carboxylic acid for reaction with an amine. acs.org This method is often efficient at room temperature and can be applied to a range of carboxylic acids and amines. acs.org Another approach involves the direct amidation under microwave irradiation using silica (B1680970) gel as a solid support, which offers a greener alternative. researchgate.net

The table below summarizes general conditions for the amidation of substituted benzoic acids, which can be applicable to this compound.

| Amidation Method | Reagents | Typical Conditions | Amine Scope | Ref |

| In-situ Phosphonium Salt | Triphenylphosphine, N-chlorophthalimide | Room Temperature, 12h | Primary and Secondary | acs.org |

| Microwave-assisted | Silica gel | 130°C, Microwave | Primary and Secondary | researchgate.net |

| Copper-catalyzed | Copper, Copper(I) oxide, Base | 130°C, 24h | Anilines | nih.gov |

Esterification and Hydrolysis Processes

Esterification of this compound can be achieved through various standard methods. Given the presence of the amino group, methods that are compatible with this functionality are preferred. A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) and an alcohol, such as methanol (B129727), at room temperature. youtube.com This method is generally efficient for a wide range of amino acids, including aromatic ones, and proceeds under mild conditions with a simple work-up. youtube.com

The hydrolysis of esters of this compound back to the parent carboxylic acid is also a key transformation. The rate and ease of hydrolysis can be influenced by steric hindrance around the ester group. The presence of the ortho-methyl group in this compound can create steric hindrance, potentially making the ester more resistant to hydrolysis. numberanalytics.comechemi.comarkat-usa.org The hydrolysis of sterically hindered esters often requires more forcing conditions, such as the use of strong bases like sodium hydroxide (B78521) at elevated temperatures, sometimes with the aid of microwave irradiation. echemi.comsciencemadness.org Non-aqueous conditions, for instance using sodium hydroxide in a mixture of methanol and dichloromethane, have also been shown to be effective for the saponification of hindered esters at room temperature. arkat-usa.orgresearchgate.net

The following table outlines general conditions for the hydrolysis of hindered aromatic esters.

| Hydrolysis Condition | Reagents | Typical Conditions | Notes | Ref |

| Strong Base | 10N NaOH | 120°C, Microwave, 4h | Effective for very hindered esters | echemi.comsciencemadness.org |

| Non-aqueous | NaOH in MeOH/CH2Cl2 (1:9) | Room Temperature | Mild and efficient for hindered esters | arkat-usa.orgresearchgate.net |

| Co-solvent with Base | LiOH in THF/water | Reflux or higher temperature | Useful for hydrophobic esters | sciencemadness.org |

Decarboxylation Pathways

The decarboxylation of benzoic acids, which involves the removal of the carboxylic acid group, typically requires high temperatures. However, the stability of the aromatic carboxyl group can be influenced by the nature and position of other substituents on the ring. Electron-donating groups, particularly in the ortho or para positions, can facilitate decarboxylation. nist.gov In the case of this compound, the amino group at position 3 is meta to the carboxylic acid and thus its electron-donating resonance effect is less pronounced at the carboxyl-bearing carbon. However, the presence of the ortho-methyl group could play a role.

Studies on substituted aminobenzoic acids have shown that they can undergo decarboxylation in acidic aqueous solutions. researchgate.net The mechanism can be complex, involving both the neutral and anionic forms of the acid. For some aminobenzoic acids, thermal decarboxylation by simple heating can lead to the formation of the corresponding aniline (B41778) derivative. youtube.com For chlorobenzoic acids, decarboxylation has been studied in high-boiling solvents like resorcinol, proceeding via an electrophilic substitution mechanism (SE2). oup.comoup.com Another common method for decarboxylation is heating with soda lime (a mixture of sodium hydroxide and calcium oxide). youtube.comlibretexts.org This method is effective for a range of benzoic acids. libretexts.org

The potential decarboxylation pathways for this compound are summarized below.

| Decarboxylation Method | Reagents/Conditions | Potential Product | Notes | Ref |

| Thermal | High Temperature | 4-Chloro-2-methylaniline | The amino group may facilitate this process. | youtube.com |

| Acid-catalyzed | Aqueous HCl, 50°C | 4-Chloro-2-methylaniline | Rate is dependent on pH and substituents. | researchgate.net |

| Soda Lime | NaOH, CaO, Heat | 4-Chloro-2-methylaniline | A general method for decarboxylation of aromatic acids. | youtube.comlibretexts.org |

| Metal-catalyzed | Copper-based catalysts | Phenol (B47542) derivatives | Newer methods allow for decarboxylative hydroxylation. | fiveable.menih.gov |

Reactivity of the Aromatic Ring System

The substitution pattern on the benzene (B151609) ring of this compound, with a mix of activating (amino, methyl) and deactivating (chloro, carboxylic acid) groups, dictates the outcome of reactions on the aromatic system.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, the incoming electrophile will be directed to a specific position on the benzene ring based on the electronic effects of the existing substituents. Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comquora.comassets-servd.hostmsu.edu Deactivating groups, which withdraw electron density, typically direct to the meta position. fiveable.mequora.com

For this compound, we have:

-NH2 (amino): A strongly activating, ortho, para-director.

-CH3 (methyl): A weakly activating, ortho, para-director.

-COOH (carboxylic acid): A deactivating, meta-director.

-Cl (chloro): A deactivating, ortho, para-director. msu.edu

The directing effects of these groups are combined. The powerful activating effect of the amino group is likely to be the dominant directing influence. The positions ortho and para to the amino group are C4 and C6. The methyl group at C2 and the chloro group at C5 also influence the regioselectivity. The C6 position is para to the amino group and ortho to the chloro group. The C4 position is ortho to both the amino and chloro groups. Steric hindrance from the ortho-methyl group might disfavor substitution at the C1 and C3 positions. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. For instance, in a nitration reaction, one would expect the formation of 4-nitro and 6-nitro derivatives. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

The table below summarizes the directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH2 | 3 | Strongly Activating (Resonance) | Ortho, Para (to positions 2, 4, 6) |

| -CH3 | 2 | Weakly Activating (Inductive) | Ortho, Para (to positions 1, 3, 5) |

| -COOH | 1 | Deactivating (Inductive & Resonance) | Meta (to positions 3, 5) |

| -Cl | 5 | Deactivating (Inductive), but Ortho, Para directing (Resonance) | Ortho, Para (to positions 2, 4, 6) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution typically requires a strong nucleophile and an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to a good leaving group (like a halide). oup.commasterorganicchemistry.comquora.comassets-servd.host

In this compound, the leaving group would be the chloride ion at C5. For an SNAr reaction to occur at this position, the ring needs to be sufficiently activated. The carboxylic acid group is an electron-withdrawing group and is meta to the chlorine, which does provide some activation. However, the amino group at C3 and the methyl group at C2 are both electron-donating groups. The strong electron-donating nature of the amino group, in particular, increases the electron density of the ring, making it less susceptible to nucleophilic attack. This deactivating effect for SNAr likely outweighs the activating effect of the carboxylic acid group.

Therefore, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. For such a reaction to proceed, very harsh conditions or the use of a strong base to potentially form a benzyne (B1209423) intermediate might be necessary, though this is less common for chlorinated aromatics compared to brominated or iodinated ones. oup.com

The following table provides a qualitative assessment of the factors influencing SNAr on this compound.

| Factor | Influence on SNAr | Rationale |

| Electron-withdrawing group (-COOH) | Activating | Withdraws electron density from the ring, stabilizing the Meisenheimer complex. |

| Electron-donating groups (-NH2, -CH3) | Deactivating | Increase electron density on the ring, destabilizing the negatively charged intermediate. |

| Position of Substituents | Conflicting | The activating -COOH is meta to the -Cl, while the deactivating -NH2 is also meta. The deactivating -CH3 is ortho. The overall effect is likely deactivation. |

| Leaving Group (-Cl) | Moderate | Chloride is a reasonable leaving group for SNAr, though less reactive than fluoride. |

Transformations Involving the Amino Group

The amino group is a key site for a variety of chemical reactions, including oxidation, reduction, and condensation to form imines.

The oxidation of primary aromatic amines can lead to the formation of nitroso or nitro compounds, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, the general reactivity of substituted anilines provides insight into its potential transformations.

The oxidation of anilines to nitroso compounds can be achieved using reagents like peroxybenzoic acid in a suitable solvent such as chloroform. For instance, 2,6-difluoroaniline (B139000) and other related primary amines have been successfully oxidized to their corresponding nitroso derivatives using this method. rsc.org Another powerful oxidizing agent for this transformation is Caro's acid (peroxymonosulfuric acid). It is anticipated that this compound would react similarly under these conditions to yield the corresponding 3-nitroso-5-chloro-2-methylbenzoic acid.

Further oxidation of the nitroso intermediate, or direct oxidation of the amino group under stronger conditions, can yield the nitro derivative. A study on the oxidation of substituted anilines to nitroarenes utilized hydrogen peroxide as the oxidant in a mixed solvent system with a base like sodium methoxide. acs.org However, it was noted that substrates like 4-aminobenzoic acid did not yield the desired nitro product under these specific conditions, suggesting that the electronic nature of the substituents significantly influences the reaction outcome. acs.org The presence of both an electron-donating methyl group and an electron-withdrawing chloro group on the ring of this compound would likely modulate its reactivity in such oxidation reactions.

While the amino group is already in a reduced state, reactions that could be classified under this section often refer to the reduction of derivatives formed from the amino group. However, a more relevant transformation in the context of this starting material is the reduction of a corresponding nitro compound to synthesize the amine. For example, the synthesis of 4-aminobenzoic acid is commonly achieved through the catalytic hydrogenation of 4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst. google.comresearchgate.net This process is highly selective for the nitro group, leaving the carboxylic acid group intact. researchgate.net A patent describes a similar hydrogenation reduction reaction to produce 2-amino-3-methylbenzoic acid from 2-nitro-3-methylbenzoic acid as a step in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid. google.com

Theoretically, if the amino group of this compound were to be converted to other functional groups (e.g., a diazonium salt), subsequent reduction reactions could be employed to reintroduce the amino group or other functionalities. However, direct reduction of the amino group itself is not a typical transformation.

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. masterorganicchemistry.comredalyc.org This condensation reaction typically occurs under acidic catalysis and involves the elimination of a water molecule. masterorganicchemistry.comredalyc.org

The general synthesis involves mixing the aminobenzoic acid derivative with a carbonyl compound in a suitable solvent, often with heating. For example, various Schiff bases have been synthesized by reacting 3-amino-2-methyl quinazolin-4(3H)-one with different aromatic aldehydes. researchgate.net Similarly, the isomeric o-, m-, and p-aminobenzoic acids have been reacted with 3-formylacetylacetone (B1258551) to form the corresponding Schiff bases. nih.gov These examples suggest that this compound would readily undergo condensation with a variety of aldehydes and ketones to produce a library of corresponding imine derivatives. The general reaction scheme is as follows:

R-CHO + H2N-Ar-COOH → R-CH=N-Ar-COOH + H2O

Where Ar represents the 5-chloro-2-methylphenyl group. The formation of these imines is a versatile method for introducing structural diversity and has been widely used in the synthesis of compounds with various biological activities. redalyc.orgsemanticscholar.org

Interactive Data Table: Examples of Schiff Base Synthesis with Aminobenzoic Acid Analogs

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 4-Aminobenzoic acid | Substituted benzaldehydes | Crystalline imines (HMBA and DHBA) | nih.gov |

| o-, m-, p-Aminobenzoic acids | 3-Formylacetylacetone | 3-[(carboxyphenylamino)methylidene]pentane-2,4-dione derivatives | nih.gov |

| 3-Amino-2-methyl quinazolin-4(3H)-one | Aromatic aldehydes | Novel Schiff bases | researchgate.net |

| 3-Amino-5-methylisoxazole | Salicylaldehyde and derivatives | Isoxazole Schiff bases | researchgate.net |

Multicomponent Reactions (MCRs) for Complex Molecule Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgorganic-chemistry.org Aminobenzoic acids are valuable substrates for several MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions. organic-chemistry.org

The Ugi reaction is a four-component reaction (U-4CR) involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. nih.gov When an α- or β-amino acid is used, it can act as both the amine and the carboxylic acid component, leading to a Ugi 5-center-4-component reaction (U-5C-4CR). nih.govmdpi.com This reaction is highly efficient for creating peptide-like structures. Research on aminobenzoic acids in Ugi-type reactions has shown that the position of the amino group influences the outcome. For instance, while anthranilic acid (2-aminobenzoic acid) participates in Ugi reactions, 3-aminobenzoic acid was reported to show no reaction under certain conditions, whereas 4-aminobenzoic acid forms the expected Ugi product. researchgate.net This suggests that the specific isomer, this compound, might have unique reactivity in such MCRs.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net As this compound contains a carboxylic acid group, it is a potential substrate for this reaction, where the amino group would remain as a spectator or could be involved in subsequent transformations. The Passerini reaction is known for its high atom economy and the ability to generate complex molecules in a single step. slideshare.net

Interactive Data Table: Multicomponent Reactions Involving Aminobenzoic Acid Derivatives

| Reaction Type | Components | Product Type | Notes on Aminobenzoic Acid Reactivity | Reference |

| Ugi 5-center-4-component reaction (U-5C-4CR) | Aminobenzoic acid, carbonyl compound, isocyanide, alcohol | α,α′-Imino dicarboxylic acid derivatives | Reactivity is isomer-dependent; 3-aminobenzoic acid can be unreactive. | nih.govresearchgate.net |

| Ugi four-component reaction (U-4CR) | Carboxylic acid, amine, carbonyl compound, isocyanide | α-Acylaminoamides | Aminobenzoic acids can serve as the amine or acid component. | nih.gov |

| Passerini three-component reaction | Carboxylic acid, carbonyl compound, isocyanide | α-Acyloxy amides | This compound is a potential carboxylic acid component. | wikipedia.orgorganic-chemistry.org |

Comparative Reactivity Studies with Isomeric and Analogous Compounds

Studies on the isomers of aminobenzoic acid (ortho, meta, and para) reveal significant differences in their properties. For instance, the acidity of the carboxylic acid group is influenced by the position of the amino group. Generally, electron-withdrawing groups increase the acidity of benzoic acids by stabilizing the conjugate base. libretexts.orglibretexts.orgstackexchange.com The amino group, however, can act as an electron-donating group through resonance, particularly from the ortho and para positions, which would decrease acidity compared to benzoic acid itself. quora.com In meta-aminobenzoic acid, this resonance effect is absent, and the weaker inductive electron-withdrawing effect of the amino group dominates, making it more acidic than the para isomer but generally less acidic than benzoic acid due to zwitterion formation. quora.comstackexchange.com The acidity of this compound will be a complex result of the interplay between the electron-donating methyl group, the electron-withdrawing chloro group, and the position of the amino group.

The site of protonation (amino group vs. carboxylic acid) also varies among isomers. For para-aminobenzoic acid, protonation is favored at the carboxylic acid group, whereas for the meta and ortho isomers, the amino group is the preferred site of protonation. nih.gov This difference in basicity influences the reactivity of the isomers in acid-catalyzed reactions.

In biological systems, the reactivity differences between aminobenzoic acid isomers have also been observed. In studies on the ribosomal incorporation of non-natural amino acids, the efficiency of peptide bond formation varied significantly between ortho- and meta-aminobenzoic acids, with the meta isomer being incorporated much less efficiently. biorxiv.orgnih.govacs.org This was attributed to steric hindrance within the ribosome's catalytic center, which prevented the optimal positioning of the meta-substituted monomer for reaction. biorxiv.orgnih.govacs.org These findings highlight how the specific geometry of this compound would likely dictate its reactivity in enzymatic and other highly structured chemical environments.

Interactive Data Table: Comparative Properties of Aminobenzoic Acid Isomers

| Property | Ortho-Aminobenzoic Acid | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid | Key Factors | Reference |

| Acidity | Stronger than p-isomer | Weaker than o-isomer | Weaker than benzoic acid | Inductive effect, resonance, intramolecular H-bonding, zwitterion formation | quora.comstackexchange.com |

| Protonation Site | Amino group | Amino group | Carboxylic acid group | Resonance stabilization | nih.gov |

| Ribosomal Incorporation | Moderate efficiency | Very low efficiency | Not reported in the study | Steric hindrance in the active site | biorxiv.orgnih.govacs.org |

Spectroscopic and Structural Data for this compound Remains Limited

A comprehensive review of scientific databases and literature reveals a significant lack of detailed spectroscopic and structural elucidation data for the chemical compound this compound (CAS No. 1545630-42-9). While this compound is commercially available, published research containing specific analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) is not readily accessible.

In contrast, its structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 20776-67-4), is extensively documented. A significant body of research, including patents and spectral database entries, provides detailed characterization for this isomer, which is a key intermediate in the synthesis of insecticides. nih.govpatsnap.comechemi.comresearchgate.net

Due to the absence of specific published data for this compound, the detailed analysis for the subsections outlined in the user's request cannot be provided at this time. The available information for its isomer, while plentiful, does not apply to the requested compound.

Spectroscopic and Structural Elucidation Techniques for 3 Amino 5 Chloro 2 Methylbenzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like 3-Amino-5-chloro-2-methylbenzoic acid, the benzene (B151609) ring and its substituents (amino, chloro, methyl, and carboxylic acid groups) constitute the primary chromophores. The electronic transitions are typically of the π → π* type, originating from the delocalized π-electron system of the benzene ring. The positions and intensities of the absorption bands are sensitive to the nature and position of the substituents.

An illustrative data table for a substituted aminobenzoic acid is presented below to demonstrate the type of information obtained from a UV-Vis analysis.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | λmax 2 (nm) | Molar Absorptivity (ε) | Reference |

| Methanol (B129727) | ~250 | ~10,000 | ~340 | ~2,000 | researchgate.net |

| Cyclohexane | ~245 | ~12,000 | ~330 | ~1,800 | researchgate.net |

This table is illustrative for a similar compound and does not represent experimental data for this compound.

X-Ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom within the unit cell. This information reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A representative table of crystallographic data for a related substituted benzoic acid is shown below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.86 | researchgate.net |

| b (Å) | 14.53 | researchgate.net |

| c (Å) | 12.83 | researchgate.net |

| β (°) | 95.8 | researchgate.net |

| Z | 4 | researchgate.net |

This table presents example data for a related compound, methyl 2-amino-5-chlorobenzoate, and is for illustrative purposes only.

Advanced Spectroscopic Methodologies for Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring, can be investigated using advanced spectroscopic and computational methods. These techniques provide insights into the relative energies of different conformers and the barriers to their interconversion.

While specific conformational analysis studies for this compound are not available, computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for such investigations. bldpharm.com DFT calculations can be used to model the potential energy surface of the molecule as a function of the torsional angle of the carboxylic acid group. These calculations can predict the most stable conformer(s) and the energy barriers between them. For many substituted benzoic acids, the planar conformer, where the carboxylic acid group is coplanar with the benzene ring, is often the most stable due to favorable electronic delocalization. However, steric hindrance from ortho-substituents, such as the methyl group in this case, can lead to non-planar ground state conformations.

Advanced experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to study the conformational dynamics. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic parameters for conformational exchange processes.

The following table illustrates the type of data that can be obtained from a computational conformational analysis of a substituted benzoic acid.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) | Method | Reference |

| Planar | 0° | 0.0 | DFT/B3LYP | bldpharm.com |

| Perpendicular | 90° | 15.2 | DFT/B3LYP | bldpharm.com |

This is a hypothetical data table based on general principles of conformational analysis for substituted benzoic acids and does not reflect experimental or calculated data for this compound.

Computational and Theoretical Investigations of 3 Amino 5 Chloro 2 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized molecular geometry. For 3-Amino-5-chloro-2-methylbenzoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

A hypothetical data table for the optimized structural parameters of this compound, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented below. It is critical to note that the values in this table are illustrative and not based on actual published research for this specific molecule.

Table 1: Hypothetical Optimized Structural Parameters of this compound (Note: This data is for illustrative purposes only and is not from a published study.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-N | 1.390 | |

| C-C (ring) | 1.390 - 1.410 | |

| C-C (methyl) | 1.510 | |

| C=O | 1.215 | |

| C-O | 1.350 | |

| O-H | 0.970 | |

| N-H | 1.010 | |

| C-H (methyl) | 1.090 | |

| Bond Angles (°) | C-C-Cl | 119.5 |

| C-C-N | 121.0 | |

| C-C-C (ring) | 118.0 - 121.0 | |

| O=C-O | 124.0 |

| Dihedral Angles (°) | C-C-C-O (carboxyl) | 180.0 |

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated vibrational mode can be assigned to specific types of atomic motion, such as stretching, bending, or twisting of functional groups.

A hypothetical table of selected calculated vibrational frequencies for this compound is shown below. Again, these are representative values and not from experimental or theoretical studies on this compound.

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound (Note: This data is for illustrative purposes only and is not from a published study.)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3450 | N-H asymmetric stretch |

| 3350 | N-H symmetric stretch |

| 3050 | O-H stretch (carboxyl) |

| 2980 | C-H stretch (methyl) |

| 1690 | C=O stretch (carboxyl) |

| 1620 | NH₂ scissoring |

| 1450 | C-C ring stretch |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups would significantly influence the energies and spatial distributions of the HOMO and LUMO. A hypothetical analysis would likely show the HOMO localized on the amino group and the aromatic ring, while the LUMO might be distributed over the carboxylic acid group and the aromatic ring.

Table 3: Hypothetical HOMO-LUMO Energy Analysis of this compound (Note: This data is for illustrative purposes only and is not from a published study.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular interactions. It provides a localized picture of the bonding in a molecule, including the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. This analysis can quantify the strength of hyperconjugative interactions and hydrogen bonding, which contribute to the stability of the molecule. For this compound, NBO analysis would be particularly useful for understanding the interplay of the different functional groups.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule, including the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with significant charge-transfer character, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to exhibit large β values.

Given the presence of the amino (donor), chloro (acceptor), and carboxylic acid (acceptor) groups on the benzoic acid framework, this compound has the structural motifs that could lead to interesting NLO properties. A theoretical study would involve calculating the dipole moment and the components of the first-order hyperpolarizability to evaluate its potential as an NLO material.

Table 4: Hypothetical Non-Linear Optical Properties of this compound (Note: This data is for illustrative purposes only and is not from a published study.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 |

Molecular Docking Simulations in Ligand-Target Interactions (as a tool for design, not biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), typically a protein. This method is instrumental in rational drug design and medicinal chemistry, not necessarily to predict biological activity, but as a powerful tool to guide the design of new ligands with improved binding affinity and specificity. For a compound like this compound, molecular docking simulations can be hypothetically employed to explore its potential interactions within a target's binding site and to inform the design of novel derivatives.

The process involves creating a three-dimensional model of the ligand, this compound, and docking it into the active site of a computationally rendered target protein. The scoring functions within the docking software then calculate the binding energy, which estimates the strength of the interaction. nih.gov This allows for the virtual screening of libraries of compounds and the prioritization of those with the most favorable predicted binding. nih.govmdpi.com

In the context of ligand design, docking studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target. mdpi.com For instance, the amino and carboxylic acid groups of this compound could form hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions. The chloro and methyl substituents would influence the steric and electronic complementarity of the ligand within the binding pocket.

By analyzing these interactions, medicinal chemists can make informed decisions on how to modify the structure of this compound to enhance its binding characteristics. For example, a simulation might suggest that replacing the chloro group with a larger halogen could lead to a more favorable hydrophobic interaction, or that modifying the position of the amino group could result in an additional hydrogen bond with a key residue.

A hypothetical molecular docking result for this compound against a putative target is illustrated in the table below. Such a table would typically summarize the predicted binding affinity and the key interacting residues, providing a roadmap for further ligand optimization.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | Hypothetical Kinase XYZ | -7.8 | Arg123, Asp245 | Hydrogen Bond |

| Phe189 | π-π Stacking | |||

| Leu201, Val210 | Hydrophobic |

This table is for illustrative purposes only, as no specific molecular docking studies for this compound have been identified in the public domain.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. researchgate.net This technique is widely used in chemistry and pharmaceutical sciences to predict various properties such as boiling point, solubility, and, in the context of drug design, aspects related to a molecule's behavior. For this compound, QSPR models could be developed to predict its physicochemical properties based on its molecular descriptors.

The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. numberanalytics.com Therefore, by quantifying structural features into numerical descriptors, a mathematical model can be built to predict a given property. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Related to the electron distribution in the molecule, such as dipole moment and partial charges. researchgate.net

Physicochemical descriptors: Such as logP (a measure of lipophilicity).

To build a QSPR model for a series of substituted benzoic acids, including this compound, a dataset of these compounds with their experimentally determined property of interest (e.g., acidity (pKa)) would be compiled. mdpi.comlibretexts.org Then, for each compound, a set of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to establish a mathematical relationship between the descriptors and the property. researchgate.net

Below is an illustrative data table that could be part of a QSPR study on substituted benzoic acids. It showcases how different descriptors would be tabulated for each compound to build a predictive model.

| Compound | pKa (Experimental) | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Hammett Constant (σ) of Substituents |

| Benzoic Acid | 4.20 | 122.12 | 1.87 | 37.3 | H: 0.00 |

| 4-Nitrobenzoic Acid | 3.44 | 167.12 | 1.89 | 83.8 | NO₂: 0.78 |

| 3-Aminobenzoic Acid | 4.79 | 137.14 | 1.02 | 63.3 | NH₂: -0.16 |

| This compound | Not Available | 185.61 | Calculated | Calculated | NH₂: -0.16, Cl: 0.37, CH₃: -0.07 |

This table is for illustrative purposes. The pKa and descriptor values for known compounds are from the literature, while the values for this compound are placeholders to demonstrate the structure of a QSPR data table. No specific QSPR studies for this compound have been identified.

Such QSPR models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the selection of candidates with desired characteristics for further experimental investigation.

Advanced Synthetic Applications of 3 Amino 5 Chloro 2 Methylbenzoic Acid As a Precursor

Intermediate in the Synthesis of Complex Organic Molecules

While specific, documented large-scale syntheses starting from 3-Amino-5-chloro-2-methylbenzoic acid are not extensively reported in publicly available literature, its structure is emblematic of a valuable intermediate in complex organic synthesis. As a substituted aminobenzoic acid, it serves as a versatile building block. chemicalregister.com The amino and carboxylic acid groups can be independently or sequentially modified. For instance, the amino group can undergo diazotization, acylation, or alkylation, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

This dual reactivity allows for the strategic construction of more elaborate molecules. Its isomer, 2-Amino-5-chloro-3-methylbenzoic acid, is a well-documented intermediate, highlighting the importance of this structural class. For example, methods have been developed to produce this isomer with high purity and yield, starting from materials like m-toluic acid, which undergoes nitration, reduction, and chlorination. google.com The principles of these transformations are directly applicable to the synthesis and subsequent use of this compound for creating diverse molecular architectures.

Precursor for Heterocyclic Compound Synthesis

The inherent structure of this compound, containing an ortho-amino benzoic acid motif (after potential electronic rearrangement or in cyclization reactions), makes it a prime candidate for the synthesis of heterocyclic compounds. Amino acids and their derivatives are frequently used as starting materials for creating new quinazoline (B50416) compounds, which are known for a wide range of biological activities. nih.gov

General synthetic strategies often involve the condensation of the amino group with a suitable reagent, followed by an intramolecular cyclization with the carboxylic acid group (or its derivative) to form a new ring system. For example, 3-aminoquinazolinones can be prepared and then used as precursors for further cyclizations to yield complex fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov The reaction typically begins with a condensation to form a Schiff base, which then undergoes intramolecular cyclization. nih.gov Given this precedent, this compound could foreseeably be used to generate novel chloro- and methyl-substituted quinazolinone derivatives, which could then serve as platforms for building even more complex heterocyclic structures.

Table 1: Potential Heterocyclic Systems from Aminobenzoic Acid Precursors

| Precursor Type | Reagents | Resulting Heterocycle Core | Reference |

| 3-Aminoquinazolinone | Aldehydes, Hydrazine Hydrate | Triazinoquinazolinone, Triazepinoquinazolinone | nih.gov |

| Substituted Aminobenzoic Acid | Thionyl Chloride, Alcohols, Chloroacetyl Chloride, Thiourea | Thiazole | |

| 3-Amino-5-methylisoxazole | Pyruvic Acid Derivatives | Furanones, Pyrrolones | researchgate.net |

Building Block for Agrochemical Active Ingredients

The anthranilic acid scaffold is of significant importance in the agrochemical industry. The most prominent example is the class of anthranilic diamide (B1670390) insecticides. While direct application of this compound is not specified in the search results, its isomer, 2-Amino-5-chloro-3-methylbenzoic acid , is a crucial and well-documented intermediate in the synthesis of Chlorantraniliprole (B1668704). patsnap.combiosynth.com This insecticide is a potent and widely used product for controlling lepidopteran pests. patsnap.com

The synthesis of Chlorantraniliprole from its key intermediate underscores the value of the specific substitution pattern on the benzoic acid ring. The manufacturing process involves reacting 2-Amino-5-chloro-3-methylbenzoic acid to ultimately form the final insecticidal compound. google.com The high demand for this insecticide has driven the development of efficient, high-yield synthetic routes for its precursors. google.compatsnap.com This industrial-scale application for a closely related isomer strongly suggests that this compound is a valuable building block for research and development in the search for new agrochemical active ingredients.

Key Intermediate in Pharmaceutical Synthesis Pathways

Substituted aminobenzoic acids are pivotal intermediates in the synthesis of pharmaceuticals. The 3-amino-5-halobenzoic acid moiety, in particular, is considered an important motif and a versatile starting material in pharmaceutical synthesis. The functional groups allow for the construction of various drug scaffolds.

The structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid , is noted as a useful research chemical for preparing compounds with potential therapeutic activity. chemicalbook.com Furthermore, the broader class of anthranilic acid derivatives includes well-known drugs. For instance, Tolfenamic acid, an anti-inflammatory drug, is 2-[(3-chloro-2-methylphenyl)amino]benzoic acid, sharing a substituted chloro-methyl-phenylamine structure. This demonstrates that modifications of the anthranilic acid core are a proven strategy in drug discovery. Therefore, this compound represents a key starting material for synthesizing new chemical entities for evaluation as potential pharmaceutical agents.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (SARs)

Structure-Activity Relationship (SAR) studies are fundamental to modern drug and pesticide discovery. These studies involve synthesizing a series of related compounds (analogs) to determine how specific changes in a molecule's structure affect its biological activity. This compound is an ideal candidate for inclusion in such studies.

By systematically modifying the core structure—for example, by altering the position of the chloro or methyl groups, or by replacing them with other functional groups—researchers can probe the specific interactions between the molecule and its biological target (e.g., an enzyme or receptor). The profound difference in the application of 2-Amino-5-chloro-3-methylbenzoic acid (a precursor to a major insecticide) biosynth.com and the related Tolfenamic acid (an anti-inflammatory drug) illustrates the critical importance of the precise arrangement of substituents. Synthesizing derivatives of this compound would allow chemists to map the chemical space around this scaffold, providing crucial data for designing more potent and selective active ingredients. The compound itself is listed as a building block by chemical suppliers, indicating its availability for such research endeavors. chemicalregister.com

Green Chemistry Principles in the Synthesis of Substituted Benzoic Acids

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for substituted benzoic acids involves moving away from hazardous reagents and reaction conditions toward safer and more sustainable alternatives. A common industrial synthesis for the related isomer, 2-amino-3-methyl-5-chlorobenzoic acid, begins with m-toluic acid and proceeds through a three-step process: nitration, hydrogenation, and finally, chlorination google.com. This method is noted for using readily available raw materials and achieving high product purity and yield google.com.

The key steps in this route are:

Nitration: m-Toluic acid is reacted with nitric acid to produce 2-nitro-3-methylbenzoic acid google.com.

Hydrogenation: The nitro group is reduced to an amino group in a hydrogen atmosphere using a catalyst, yielding 2-amino-3-methylbenzoic acid google.com.

Chlorination: The final product is obtained by reacting the amino-benzoic acid intermediate with a chlorinating agent google.com.

Alternative chlorination methods have been explored to improve the green profile of the synthesis. One approach uses cyanuric chloride as the chlorinating agent, which is presented as a cost-effective alternative to more expensive reagents like N-chlorosuccinimide patsnap.com. Another patented method uses chlorine gas in a 1,2-dichloroethane (B1671644) solvent, reporting a yield of 98.1% for the chlorination step chemicalbook.com.

Further innovation points towards the use of microchannel reactors instead of traditional batch reactors. This approach can enhance heat transfer and reduce reaction risks, allowing for the use of cheaper auxiliary materials like chlorine and oxygen, thereby lowering production costs and improving safety google.com. The broader movement in green synthesis also emphasizes using water as a solvent whenever possible, as demonstrated in the Schotten-Baumann synthesis of other benzoic acid derivatives brazilianjournals.com.brbrazilianjournals.com.br.

Atom Economy and Reaction Efficiency Maximization

Maximizing reaction efficiency and atom economy are central tenets of green chemistry. Atom economy measures the proportion of reactant atoms that are incorporated into the desired product. High reaction yields are a practical indicator of efficiency.

In the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a total yield of 63.0% to 68.4% from the starting m-methylbenzoic acid has been reported google.com. The final chlorination step can achieve yields as high as 87.7% google.com. Another process reports a chlorination yield of 98.1% chemicalbook.com.

The different reaction types within the synthesis have varying theoretical atom economies:

Addition Reactions , such as the hydrogenation of the nitro group to an amino group, are highly atom-economical as they incorporate all reactant atoms into the product.

Substitution Reactions , like nitration and chlorination, are inherently less atom-economical because they generate by-products. For instance, nitration of the aromatic ring produces water, and chlorination using agents like N-chlorosuccinimide or dichlorohydantoin generates succinimide (B58015) or hydantoin (B18101) by-products, respectively google.com.

Use of Recyclable Catalytic Systems

The use of recyclable catalysts is a cornerstone of green chemistry, reducing waste and process costs. In the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, the hydrogenation step employs heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel google.com. These solid catalysts can be easily recovered from the reaction mixture by simple filtration and reused, minimizing waste and avoiding contamination of the product.

The development of recyclable catalysts is an active area of research applicable to this field. Examples include:

Solid acid catalysts like Envirocat EPZ10®, a clay-supported zinc chloride, which is non-toxic, inexpensive, and can be recovered and reused after activation koreascience.kr.

Polymer-supported organocatalysts , such as immobilized chiral phosphoric acids, have been developed for asymmetric synthesis and can be robustly recycled for use in both batch and continuous flow processes nih.gov.

The table below summarizes various recyclable catalytic systems and their applications in reactions relevant to benzoic acid synthesis.

| Catalyst System | Application | Advantages | Source(s) |

| Pd/C, Pt/C, Raney Nickel | Hydrogenation of nitro groups | Heterogeneous, easily recoverable by filtration, reusable. | google.com |

| Envirocat EPZ10® | Solid acid catalyst for condensation reactions | Non-toxic active component (ZnCl₂), recoverable by filtration, reusable. | koreascience.kr |

| Polymer-Supported Phosphoric Acids | Asymmetric organocatalysis | Enables catalyst recycling, suitable for batch and continuous flow. | nih.gov |

Solvent Minimization and Alternative Solvent Exploration

Solvents account for a significant portion of the waste generated in chemical processes. Green chemistry seeks to minimize their use or replace hazardous solvents with safer alternatives. The synthesis of 2-amino-3-methyl-5-chlorobenzoic acid has been reported using solvents such as N,N-dimethylformamide (DMF), ethanol (B145695), and tetrahydrofuran (B95107) google.com. However, solvents like DMF are considered problematic due to their high boiling point, which complicates removal after the reaction, and potential toxicity patsnap.comrsc.org.

Efforts to create greener syntheses focus on several strategies:

Solvent-Free Reactions: Conducting reactions under "neat" or solvent-free conditions eliminates solvent waste entirely. This has been successfully applied to the oxidation of benzyl (B1604629) alcohols to substituted benzoic acids, achieving high yields researchgate.net.

Use of Water: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive researchgate.net. It has been used effectively in the synthesis of various benzoic acid derivatives brazilianjournals.com.brbrazilianjournals.com.br and in electrochemical reductions of benzoic acid esters rsc.org.

Alternative Green Solvents: When a solvent is necessary, alternatives to conventional volatile organic compounds are sought. Simple alcohols like methanol (B129727) and ethanol are often considered environmentally preferable to solvents like DMF or dioxane rsc.org.

The following table compares a traditional solvent used in the synthesis with greener alternatives based on a framework for environmental assessment rsc.org.

| Solvent | Boiling Point (°C) | Key Hazards | Green Chemistry Perspective | Source(s) |

| N,N-Dimethylformamide (DMF) | 153 | Reproductive toxicity, irritant | Not recommended; difficult to recycle, health concerns. | patsnap.comrsc.org |

| Water | 100 | None | Ideal green solvent; non-toxic, available, safe. | rsc.orgresearchgate.net |

| Ethanol | 78 | Flammable | Environmentally preferable; biodegradable, low toxicity. | rsc.org |

| None (Solvent-Free) | N/A | Dependent on reactants | Optimal approach; eliminates solvent waste completely. | researchgate.net |

Waste Generation and By-product Control

Minimizing waste and controlling the formation of by-products are essential for an environmentally and economically sound chemical process. In the multi-step synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, each stage can generate waste google.com.

Nitration: This step typically involves strong acids and can produce significant amounts of acid wastewater, which requires neutralization and treatment google.com.

Chlorination: The choice of chlorinating agent determines the by-product. N-chlorosuccinimide (NCS) produces succinimide, while dichlorohydantoin generates hydantoin google.com. Direct chlorination with Cl₂ gas produces hydrochloric acid chemicalbook.com. These by-products must be separated from the main product, often requiring additional purification steps and creating more waste.

Purification: Recrystallization is often used for purification, but the remaining mother liquor contains impurities and some amount of the desired product. Efficient processes aim to recover and recycle materials from this waste stream. For example, unreacted p-methylbenzoic acid can be recovered from the mother liquor and reused in the chlorination process google.com.

A significant advancement in waste reduction is the development of methods to recover and valorize materials from industrial residues. While often from different large-scale processes like toluene (B28343) oxidation, the principle of turning waste into valuable products is a key green strategy researchgate.net. High selectivity in reactions is paramount, as it directly reduces the formation of undesired by-products, simplifying purification and minimizing waste researchgate.net.

Environmental Considerations for Substituted Benzoic Acid Derivatives

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

The biodegradation of halogenated and aminated benzoic acids is a key process in their environmental removal. While specific studies on the complete biodegradation pathway of 3-Amino-5-chloro-2-methylbenzoic acid are limited, the degradation of similar compounds provides insights into its likely fate.

In terrestrial and aquatic environments, the breakdown of aromatic compounds is often initiated by microorganisms. For many substituted benzoic acids, the initial step involves the activation of the benzene (B151609) ring, frequently leading to the formation of a central intermediate like benzoyl-CoA. nih.gov This is a common strategy observed in the anaerobic degradation of a wide range of aromatic compounds. nih.gov

Under anaerobic conditions, such as those found in sediments and some soils, halogenated benzoic acids can be degraded through processes coupled to denitrification. nih.gov Enrichment cultures from various sediments and soils have shown the capacity to degrade 3-chlorobenzoate (B1228886) and 4-chlorobenzoate, suggesting that microorganisms capable of dehalogenating and mineralizing chlorobenzoic acids are present in the environment. nih.gov The removal of the halogen substituent is a critical step in the breakdown of these compounds. nih.gov In some cases, photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have been shown to anaerobically degrade 3-chlorobenzoate in the presence of light. nih.gov

The presence of an amino group also influences biodegradation. Studies on p-aminobenzoic acid (PABA) derivatives have shown that these compounds can be metabolized by microbial systems. nih.gov The biosynthesis of aminobenzoic acids, such as ortho- and para-aminobenzoic acid, originates from the shikimate pathway in microorganisms, indicating that microbial enzymes are capable of processing these structures. mdpi.com The degradation of aminobenzoic acids can proceed through various enzymatic reactions, ultimately leading to the breakdown of the aromatic ring.

For this compound, it is hypothesized that biodegradation would involve initial dehalogenation and/or deamination reactions, followed by ring cleavage. The specific enzymes and intermediate products would depend on the microbial communities present and the prevailing environmental conditions.

Environmental Mobility and Distribution in Different Compartments

The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with soil, water, and air. Benzoic acid and its derivatives are known to be distributed in various environmental compartments, including water, soil, and air, due to their widespread occurrence and uses. nih.gov

The mobility of benzoic acid derivatives in soil is significantly influenced by the soil's properties. The extent of movement through the soil column is affected by factors such as organic matter content and clay composition.

The water solubility and partitioning behavior of the compound are critical determinants of its distribution. The octanol-water partition coefficient (log P) is a key parameter used in predicting the environmental distribution of chemicals. For substituted benzoic acids, log P values, in conjunction with the acid dissociation constant (pKa), have been used to improve predictions of their toxic effects, which are related to their bioavailability and partitioning behavior. nih.gov

Factors Influencing Environmental Fate (e.g., pH, redox conditions)

The environmental fate of this compound is influenced by several environmental factors, with pH and redox conditions being particularly important.

pH: The pH of the surrounding medium (water or soil) plays a crucial role in the behavior of benzoic acid derivatives. nih.gov Benzoic acids are weak acids, and their degree of ionization is dependent on the pH. At pH values above their pKa, they exist predominantly in their ionized (deprotonated) form, which is generally more water-soluble and less volatile. Conversely, at pH values below their pKa, the non-ionized (protonated) form dominates, which is typically more lipophilic and may have a greater tendency to adsorb to organic matter in soil. The toxicity of benzoic acids to aquatic organisms like Daphnia has been shown to decrease as the pH increases, which is attributed to the different toxic responses of the ionized and non-ionized forms. nih.gov

Other factors that can influence its environmental fate include temperature, which affects microbial activity and reaction rates, and the presence of other organic compounds, which can serve as co-metabolites or inhibitors of microbial degradation.

Predictive Modeling for Environmental Behavior based on Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental behavior and potential toxicity of chemicals based on their molecular structure. wseas.comuninsubria.it These models establish a mathematical relationship between the chemical structure and a specific property, such as toxicity, biodegradability, or physical properties like acidity. acs.orgnih.gov

For substituted benzoic acids, QSAR models have been developed to predict their toxicity to various aquatic organisms. nih.gov These models often use molecular descriptors such as the octanol-water partition coefficient (log P) and the acid dissociation constant (pKa) to improve the accuracy of the predictions. nih.gov For instance, the toxicity of benzoic acids to Vibrio fischeri and Daphnia has been successfully modeled using these parameters. nih.gov

The acidity (pKa) of substituted benzoic acids can also be predicted with high accuracy using linear models built from the electronic properties of the carboxyl group or from Hammett constants of the substituting groups. acs.org Such models can be applied to predict the pKa of more complex, multi-substituted benzoic acids. acs.org

Q & A

Basic Research Question

- Storage : Desiccate at –20°C under argon. Aqueous solutions (pH 4–6) are stable for ≤6 months .

- Degradation analysis : Use HPLC-MS to detect byproducts (e.g., decarboxylated or dimerized species). Accelerated stability studies (40°C/75% RH for 14 days) predict shelf life .

How can in silico models predict the pharmacokinetic properties of derivatives of this compound?

Advanced Research Question

Leverage QSAR and molecular dynamics:

ADMET prediction : Tools like SwissADME estimate logP (≈2.1) and bioavailability (30–40% due to high polarity).

Metabolic sites : CYP3A4-mediated oxidation at the methyl group is likely; validate with hepatic microsome assays .

Contradictions : If in vitro permeability conflicts with predictions, refine solvation models using COSMO-RS .

What spectroscopic techniques are most reliable for confirming the protonation states of the amino and carboxylic acid groups?

Basic Research Question

- NMR : <sup>1</sup>H chemical shifts (δ 12.3 ppm for COOH, δ 5.8 ppm for NH2) in DMSO-d6.

- IR : Stretching frequencies at 1680 cm<sup>−1</sup> (C=O) and 3350 cm<sup>−1</sup> (N–H) .

- pH titration : Monitor UV-Vis shifts at 210 nm (carboxylic acid → carboxylate transition) .

How can mechanistic studies differentiate between radical vs. ionic pathways in halogenation reactions involving this compound?

Advanced Research Question

- Radical trapping : Add TEMPO; if reaction stalls, radical intermediates are implicated.

- Isotopic labeling : Use <sup>36</sup>Cl to track ionic vs. radical chlorine incorporation via MS .

- DFT transition states : Compare activation energies for homolytic (radical) vs. heterolytic (ionic) cleavage .

What strategies mitigate racemization during amide bond formation using this compound?

Advanced Research Question

- Coupling reagents : Use HATU instead of DCC to reduce base-induced racemization.

- Temperature : Maintain ≤0°C to slow epimerization.

- Chiral HPLC : Monitor enantiomeric excess (ee) with Chiralpak IA columns .

How do solvent effects and substituent positions influence the compound’s fluorescence properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.